9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would detail the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting and boiling points, its solubility in various solvents, and its spectral data (IR, NMR, etc.).Scientific Research Applications
Synthesis and Structural Properties
- 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one and related compounds are synthesized through methods like reductive cleavage of bridged N-O bonds in corresponding epoxytetrahydro-1-benzazepines. These compounds exhibit unique crystallization properties in different systems, highlighting their structural diversity and potential for various applications in material science and chemistry (Macías et al., 2011).
Olfactory Properties
- Derivatives of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, synthesized via various chemical processes, have shown to possess intense marine, spicy-vanillic odors. These properties suggest potential applications in fragrance chemistry and the development of novel olfactory compounds (Kraft et al., 2010).
Electrochromic Materials
- Compounds structurally related to 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one have been explored in the creation of electrochromic materials. These materials are capable of changing color under electric stimulation, indicating potential applications in smart windows, displays, and other electronic devices (İçli et al., 2010).
Conformational Analysis
- The conformational behavior of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one and its derivatives has been studied, providing valuable insights into their chemical behavior. Such studies are crucial in understanding how these compounds interact with other molecules, which is essential in drug design and material science (Lachapelle & St-Jacques, 1987).
Catalytic and Chemical Processes
- Various catalytic and chemical processes involving compounds related to 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one have been explored. These studies contribute to a better understanding of their roles in synthetic chemistry, potentially leading to new methods of chemical synthesis and production (Bower et al., 2008).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and any other hazards associated with its handling and disposal.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
Please consult a qualified chemist or a reliable database for specific information about “9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one”.
properties
IUPAC Name |
9-chloro-3,4-dihydro-2H-1-benzoxepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQUVULWIGCGSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC=C2)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438531 | |
Record name | 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one | |
CAS RN |
141106-24-3 | |
Record name | 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.